molecular formula C19H14Cl2N6OS B2442284 N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886938-59-6

N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2442284
CAS RN: 886938-59-6
M. Wt: 445.32
InChI Key: IFXRRHMXTGPIBG-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H14Cl2N6OS and its molecular weight is 445.32. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Metal Nanoparticles

STL452721 has shown promise as a ligand for metal catalysts and in the synthesis of metal nanoparticles. Researchers have explored its use in catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions, Heck reactions, and C-H activation. The compound’s unique structure allows it to coordinate with transition metals, enhancing their catalytic activity .

Anticancer Potential

Studies suggest that STL452721 possesses anticancer properties. It inhibits cell proliferation and induces apoptosis in cancer cells. Researchers are investigating its mechanism of action and potential as a targeted therapy for specific cancer types. Further exploration is needed to understand its full therapeutic potential .

Antimicrobial Activity

STL452721 exhibits antimicrobial effects against bacteria and fungi. Its triazole and pyrrole moieties contribute to this activity. Researchers are studying its use as an antimicrobial agent, particularly in the context of drug-resistant pathogens. The compound’s selectivity and low toxicity make it an attractive candidate for further investigation .

Organic Electronics and Optoelectronics

The electron-rich triazole and pyrrole groups in STL452721 make it interesting for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its ability to transport charge and form stable films is advantageous for these applications .

Supramolecular Chemistry

STL452721 participates in supramolecular interactions due to its sulfur-containing group. Researchers have used it as a building block for constructing coordination polymers, metal-organic frameworks (MOFs), and host-guest complexes. These materials find applications in gas storage, sensing, and drug delivery .

Bioconjugation and Imaging

The pyridine moiety in STL452721 allows for bioconjugation with biomolecules. Researchers have functionalized it with fluorescent dyes or radionuclides for imaging purposes. Its stability and biocompatibility make it valuable in molecular imaging and targeted drug delivery systems .

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6OS/c20-13-9-14(21)11-15(10-13)23-17(28)12-29-19-25-24-18(16-5-1-2-6-22-16)27(19)26-7-3-4-8-26/h1-11H,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXRRHMXTGPIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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